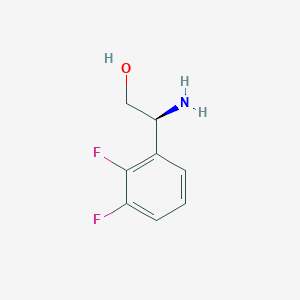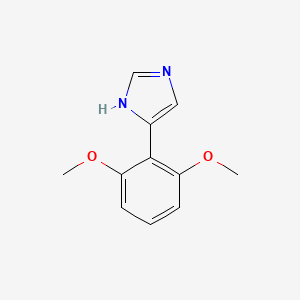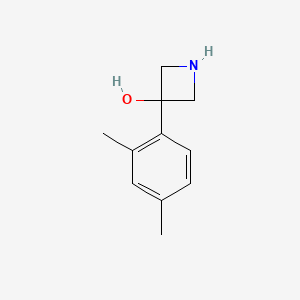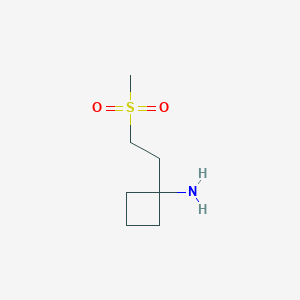
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring and a propan-2-ol group at position 4 makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of 3,6-dichloropyridazine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled nucleophilic substitution reactions. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the propan-2-ol group.
2-(6-Chloropyridin-3-yl)propan-2-ol: Another similar compound with a single chlorine atom and a pyridine ring instead of pyridazine.
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is unique due to the presence of two chlorine atoms and a propan-2-ol group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C7H8Cl2N2O |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
2-(3,6-dichloropyridazin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-7(2,12)4-3-5(8)10-11-6(4)9/h3,12H,1-2H3 |
Clave InChI |
UUUMIXQPTZIHTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NN=C1Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)









